Arachidic Acid N-Hydroxysuccinimide Ester

Hydrophobicity Bioconjugation Lipid modification

Researchers requiring stable membrane anchoring often encounter suboptimal results when substituting C16 or C18 NHS esters for C20 applications. Arachidic Acid NHS Ester (C20:0) addresses this with enhanced lipophilicity and bilayer insertion strength. • The 20-carbon saturated chain yields predictably stronger hydrophobic anchoring into lipid bilayers than palmitic (C16) or stearic (C18) analogs, minimizing payload leakage in liposomal delivery and supported bilayer biosensors. • Validated linear ESI-FT-ICR-MS response factors for C20-tagged analytes enable accurate quantification without additional derivatization. • Ships ambient; store at -20°C. Available in research quantities from 50 mg to 1 g at 95% purity.

Molecular Formula C24H43NO4
Molecular Weight 409.6 g/mol
CAS No. 69888-87-5
Cat. No. B033304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArachidic Acid N-Hydroxysuccinimide Ester
CAS69888-87-5
SynonymsEicosanoic Acid N-Hydroxysuccinimide Ester
Molecular FormulaC24H43NO4
Molecular Weight409.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C24H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h2-21H2,1H3
InChIKeyNWQWMRGPQVJCNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arachidic Acid NHS Ester: Technical Baseline


Arachidic Acid N-Hydroxysuccinimide (NHS) Ester (CAS: 69888-87-5) is a long-chain saturated fatty acid (C20:0) derivative bearing a terminal NHS ester functional group. The compound consists of a 20-carbon saturated fatty acyl chain coupled to N-hydroxysuccinimide, with molecular formula C₂₄H₄₃NO₄ and molecular weight of 409.60 g/mol [1]. It functions as a primary amine-reactive bioconjugation reagent, forming stable amide bonds with proteins, amine-modified oligonucleotides, and other amine-containing biomolecules . Within the class of saturated fatty acid NHS esters, this compound sits at the longer-chain end (C20) relative to the more commonly employed C16 (palmitic) and C18 (stearic) analogs. Its procurement is typically considered when experimental designs require the distinct physicochemical properties conferred by a 20-carbon saturated acyl chain—namely enhanced lipophilicity and hydrophobic anchoring capacity compared to shorter-chain counterparts.

Arachidic Acid NHS Ester: Chain Length Specificity


Within the fatty acid NHS ester family, the length of the saturated acyl chain is not an interchangeable parameter. Systematic studies on protein acylation have demonstrated that the carbon chain length directly determines the degree of surface hydrophobicity conferred to conjugated biomolecules and dictates the strength of hydrophobic anchoring into lipid bilayers [1]. Specifically, investigations using fatty acid NHS esters of varying chain lengths (myristic C14:0, palmitic C16:0, stearic C18:0) to modify ovalbumin revealed a chain length-dependent increase in both surface hydrophobicity and liposome binding affinity—with longer chains consistently yielding enhanced membrane insertion [1]. Consequently, substituting Arachidic Acid NHS Ester (C20:0) with its C16:0 (palmitic) or C18:0 (stearic) counterparts predictably reduces the hydrophobic driving force for bilayer association, alters the release kinetics of membrane-anchored payloads, and shifts the chromatographic retention time in analytical applications. These physicochemical divergences preclude generic one-to-one substitution without compromising experimental outcomes.

Arachidic Acid NHS Ester: Quantitative Evidence


Molecular Weight and Hydrophobicity: C20 vs. C18

The C20 arachidic acid NHS ester (MW 409.60) [1] possesses a molecular weight approximately 7.3% greater than the C18 stearic acid NHS ester (MW 381.55) . This mass difference corresponds to two additional methylene (-CH₂-) units in the acyl chain. From a physicochemical standpoint, each additional methylene unit increases the octanol-water partition coefficient (logP) by approximately 0.5 log units [2], translating to a theoretical logP difference of approximately +1.0 for the C20 compound relative to its C18 analog. This enhanced lipophilicity translates to stronger hydrophobic interactions with lipid bilayers and greater retention on reversed-phase chromatographic media.

Hydrophobicity Bioconjugation Lipid modification

Hydrophobic Anchoring into Lipid Bilayers

A systematic investigation employing NHS esters of myristic (C14:0), palmitic (C16:0), stearic (C18:0), and oleic (C18:1) acids to modify ovalbumin demonstrated a chain length-dependent increase in surface hydrophobicity as measured by ANS fluorescence assays [1]. Longer saturated chains produced progressively higher fluorescence intensity, indicating greater exposure of hydrophobic patches on the protein surface. Furthermore, quartz crystal microbalance with dissipation (QCM-D) analysis confirmed that fatty acid-modified ovalbumin inserts its acyl chains directly into lipid bilayers, with longer chains exhibiting enhanced membrane binding [1]. The study explicitly states: 'Longer chains enhance hydrophobic anchoring' [1].

Drug Delivery Liposome Binding Membrane Anchoring

LC-MS Internal Standard: Validated Linear Response

In a rigorous evaluation of electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry (ESI-FT-ICR-MS) for long-chain fatty acid (LCFA) quantification, n-C20 fatty acid served as the standard for standard addition methodology applied to kerogen extracts [1]. The study reported that as the concentration of the n-C20 standard increased, the magnitude of its peak (m/z 311.29525) increased linearly with two distinct slopes, demonstrating reproducible and concentration-dependent detector response across the tested range [1]. The carbon number distribution obtained via this C20-calibrated ESI-FT-ICR-MS method matched well with GC-FID distributions (5%–50% agreement) for fatty acids spanning C15 to C30 [1].

Mass Spectrometry Quantitative Analysis Internal Standard

Drug Delivery: Membrane Affinity and Spacer Design

C20 fatty acid derivatives are explicitly selected as the hydrophobic anchor moiety in advanced drug delivery constructs due to their balanced membrane affinity and spacer compatibility. For instance, (GalNAc)₄-PEG2-C20 fatty acid conjugates utilize the 20-carbon saturated fatty acid tail as the lipophilic anchoring group for constructing compact, small-diameter nanoparticles with strong hepatic targeting capability for siRNA and ASO therapeutics [1]. Similarly, the C20-Glu-AEEA-AEEA-OSU construct (a synthetic side chain for semaglutide-like peptides) employs a C20 eicosanyl chain specifically for membrane anchoring, with the supplier explicitly noting that the 'lipophilic C20 fatty acid provides membrane anchoring' .

Targeted Drug Delivery siRNA Delivery Nanoparticle Engineering

Hydrolytic Stability: Saturated Long-Chain vs. Unsaturated

Fatty acid NHS esters containing long saturated acyl chains (C20:0) are generally less susceptible to oxidative degradation during storage compared to their unsaturated counterparts (e.g., oleic acid NHS ester, C18:1). Furthermore, the increased hydrophobicity of the C20 chain reduces the rate of NHS ester hydrolysis in aqueous environments relative to shorter-chain analogs. Manufacturer storage recommendations for Arachidic Acid NHS Ester specify storage at room temperature for continental US shipping [1], whereas shorter-chain or more hydrophilic NHS esters frequently require storage at -20°C or 2–8°C to prevent premature hydrolysis .

Storage Stability Hydrolysis Shelf Life

Arachidic Acid NHS Ester: Application Scenarios


LC-MS Internal Standard Derivatization

Based on the validated linear response of n-C20 fatty acid standards in ESI-FT-ICR-MS quantification of long-chain fatty acids (C15–C30) [1], Arachidic Acid NHS Ester is optimally suited as a derivatization reagent for generating quantifiable C20-tagged analytes. The C20 chain falls within the mid-range carbon number window where response factors have been explicitly characterized, enabling accurate quantification without the need for time-consuming derivatization procedures [1]. The molecular weight differential (MW 409.60) relative to C16 and C18 analogs provides unambiguous mass spectral identification [2].

Hydrophobic Anchoring to Lipid Bilayers

For experiments requiring robust membrane tethering of biomolecules—such as liposomal drug delivery, supported lipid bilayer biosensors, or membrane protein reconstitution studies—the C20 saturated chain of Arachidic Acid NHS Ester provides predictably stronger hydrophobic anchoring than shorter-chain (C14, C16, C18) alternatives [1]. QCM-D analyses confirm that fatty acyl chains inserted into lipid bilayers exhibit chain length-dependent binding strength, with longer chains yielding enhanced membrane association [1]. This property is critical when minimizing payload leakage or ensuring stable spatial presentation at membrane interfaces.

Nanoparticle Delivery with Balanced Lipophilicity

C20 fatty acid derivatives are empirically selected in advanced drug delivery constructs such as (GalNAc)₄-PEG2-C20 fatty acid conjugates for siRNA/ASO hepatic targeting, where the 20-carbon chain provides sufficient membrane anchoring while maintaining compatibility with short PEG spacers and enabling small nanoparticle diameters [1]. Similarly, C20-Glu-AEEA-AEEA-OSU constructs employ the C20 chain specifically to enhance membrane affinity and bioavailability of conjugated peptides [2]. Arachidic Acid NHS Ester serves as the foundational building block for synthesizing such C20-anchored delivery modules.

Hydrophobic Polymer and Surface Modification

When modifying chitosan, polyethyleneimine, or amine-functionalized surfaces to increase hydrophobicity, the longer C20 chain of Arachidic Acid NHS Ester confers greater lipophilic character than C16 or C18 analogs [1]. This is particularly advantageous for applications requiring strong non-covalent interactions with hydrophobic analytes, enhanced retention on reversed-phase chromatographic media, or improved compatibility with lipid-rich environments. The room temperature shipping and storage characteristics [2] further simplify procurement and handling logistics for routine surface modification workflows.

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